1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a chemical compound known for its unique structural and functional properties This compound belongs to the class of dihydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring with two hydrogen atoms
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves several steps and specific reaction conditions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the 3,5-dichlorophenyl derivative.
Reaction with Trichloroisocyanuric Acid: The 3,5-dichlorophenyl derivative is reacted with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.
Chlorination: The intermediate product is then subjected to chlorination using chlorine gas at a temperature range of 180°C to 250°C.
These steps result in the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiol group allows it to form covalent bonds with target proteins, altering their function and activity .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains the 3,5-dichlorophenyl group and exhibits similar biological activities.
N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropanedicarboximide: Known for its antifungal properties, this compound shares structural similarities with the dihydropyrimidine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)3-4-16(11(17)15-12)10-6-8(13)5-9(14)7-10/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXCDNWAXJPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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